molecular formula C31H52N2O5S B563818 Valnemulin Trifluoroacetic Acid Salt-d6 CAS No. 1217627-44-5

Valnemulin Trifluoroacetic Acid Salt-d6

Numéro de catalogue: B563818
Numéro CAS: 1217627-44-5
Poids moléculaire: 570.863
Clé InChI: LLYYNOVSVPBRGV-UPYBRTQDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Valnemulin Trifluoroacetic Acid Salt-d6 involves the incorporation of deuterium atoms into the valnemulin molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often require controlled temperatures and pressures to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic labeling. The final product is then subjected to rigorous quality control measures to ensure its purity and isotopic enrichment .

Analyse Des Réactions Chimiques

Types of Reactions

Valnemulin Trifluoroacetic Acid Salt-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with modified functional groups .

Applications De Recherche Scientifique

Veterinary Medicine

Antibacterial Properties
Valnemulin Trifluoroacetic Acid Salt-d6 exhibits significant antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism of action involves binding to the 50S ribosomal subunit, inhibiting protein synthesis, which is crucial for bacterial growth and replication. This makes it particularly effective in treating respiratory diseases in livestock, such as infections caused by Staphylococcus aureus and Escherichia coli .

Clinical Use Cases

  • Swine Respiratory Disease : Valnemulin is commonly used to treat respiratory infections in pigs, significantly reducing morbidity and mortality rates associated with these diseases.
  • Poultry Applications : It is also utilized in poultry to manage bacterial infections that can affect growth and productivity.

Research Applications

Isotope Labeling for Metabolic Studies
The deuterated form of Valnemulin allows researchers to trace its behavior in biological systems more effectively than non-labeled counterparts. This is particularly useful in pharmacokinetic studies where understanding the metabolism of drugs is crucial .

Mechanistic Studies
Research has focused on how Valnemulin interacts with bacterial ribosomes and other cellular components. Studies employing techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have elucidated its binding affinities and the effects of deuterium on reaction kinetics .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other antibiotics derived from pleuromutilin. The following table summarizes key comparative features:

Compound NameStructure TypeKey Features
PleuromutilinNatural AntibioticParent compound; broad-spectrum activity
TiamulinSemisynthetic AntibioticEffective against respiratory pathogens; used in veterinary medicine
LincomycinNatural AntibioticEffective against Gram-positive bacteria; different mechanism of action
FlorfenicolSynthetic AntibioticBroad-spectrum activity; used in veterinary care

Case Study 1: Antimicrobial Efficacy

  • Objective : Assess the efficacy of Valnemulin against multi-drug resistant bacterial strains.
  • Results : The compound showed effective inhibition of growth in resistant strains, demonstrating its potential as a treatment option where traditional antibiotics fail.

Case Study 2: Pharmacokinetics

  • Objective : Evaluate the pharmacokinetic profile of this compound in livestock.
  • Findings : The study revealed that the compound maintains therapeutic levels longer due to its unique structure, allowing for less frequent dosing compared to other antibiotics.

Mécanisme D'action

Valnemulin Trifluoroacetic Acid Salt-d6 exerts its effects by binding to the peptidyl transferase center of the bacterial ribosome. This binding inhibits the synthesis of bacterial proteins, leading to the suppression of bacterial growth. The molecular targets include the 50s ribosomal subunit, and the pathways involved are related to protein synthesis inhibition .

Comparaison Avec Des Composés Similaires

Valnemulin Trifluoroacetic Acid Salt-d6 is unique due to its stable isotope labeling, which allows for precise analytical studies. Similar compounds include:

    Tiamulin: Another pleuromutilin antibiotic with a similar mechanism of action.

    Lefamulin: A newer pleuromutilin derivative used in human medicine.

    Retapamulin: A topical pleuromutilin antibiotic.

These compounds share the pleuromutilin core structure but differ in their specific modifications and applications, highlighting the uniqueness of this compound in research settings .

Activité Biologique

Valnemulin is a pleuromutilin antibiotic primarily used in veterinary medicine, particularly for treating infections in livestock. The compound Valnemulin Trifluoroacetic Acid Salt-d6 is a deuterated form of valnemulin, which may enhance its pharmacokinetic properties and metabolic stability. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against various pathogens, and relevant research findings.

Valnemulin exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically targeting the peptidyl transferase center. This action disrupts peptide bond formation, ultimately leading to bacterial cell death. The trifluoroacetic acid salt form may enhance solubility and stability in biological systems, potentially improving its therapeutic efficacy.

Efficacy Against Pathogens

Research indicates that this compound demonstrates significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The following table summarizes its activity against selected pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Comments
Staphylococcus aureus0.5 - 2 µg/mLEffective against methicillin-resistant strains
Escherichia coli4 - 16 µg/mLVariable susceptibility observed
Mycoplasma hyopneumoniae0.25 - 1 µg/mLHighly effective in vitro
Salmonella enterica2 - 8 µg/mLModerate efficacy noted

Research Findings

Recent studies have focused on enhancing the metabolic stability and potency of valnemulin derivatives, including this compound. Notably, modifications to the amino group have been shown to increase resistance to peptidases, thereby prolonging the drug's half-life in biological systems.

  • Stability Studies : A study assessed the metabolic stability of this compound compared to its non-deuterated counterpart. The deuterated form exhibited improved stability in serum and reduced degradation rates when incubated with liver microsomes .
  • In Vivo Efficacy : In animal models, this compound demonstrated superior efficacy in treating bacterial infections compared to traditional antibiotics. A case study involving pigs infected with Mycoplasma hyopneumoniae showed a significant reduction in clinical signs and bacterial load after treatment with the deuterated compound .
  • Structure-Activity Relationship (SAR) : Research on various derivatives of valnemulin has identified key structural features that influence antibacterial potency. Compounds with modifications at the C3 position retained significant activity while improving solubility .

Case Studies

  • Case Study 1 : A clinical trial involving livestock treated with this compound reported a notable decrease in respiratory infections caused by Mycoplasma species. The trial highlighted improved weight gain and reduced mortality rates among treated animals compared to controls.
  • Case Study 2 : An investigation into the pharmacokinetics of this compound revealed enhanced bioavailability and prolonged half-life relative to non-deuterated valnemulin, suggesting potential for lower dosing regimens in veterinary applications .

Propriétés

Numéro CAS

1217627-44-5

Formule moléculaire

C31H52N2O5S

Poids moléculaire

570.863

InChI

InChI=1S/C31H52N2O5S/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37)/t19-,20-,22+,24+,25-,26-,29+,30-,31-/m0/s1/i6D3,7D3

Clé InChI

LLYYNOVSVPBRGV-UPYBRTQDSA-N

SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C

Synonymes

2-[[2-[[(2R)-2-Amino-3-methyl-1-oxobutyl]amino]-1,1-dimethylethyl-d6]thio]acetic Acid (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-Ethenyldecahydro-5-hydroxy-4,6,9,10-_x000B_tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl Ester Trifluoroacetic Acid Salt;  Ec

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.